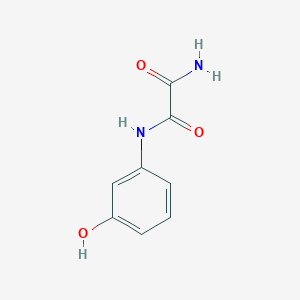

N-(3-hydroxyphenyl)ethanediamide

Descripción

N-(3-Hydroxyphenyl)ethanediamide is an ethanediamide derivative featuring a 3-hydroxyphenyl group attached to the diamide backbone.

Propiedades

Fórmula molecular |

C8H8N2O3 |

|---|---|

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

N'-(3-hydroxyphenyl)oxamide |

InChI |

InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-2-1-3-6(11)4-5/h1-4,11H,(H2,9,12)(H,10,13) |

Clave InChI |

SWGLFNHNPXNGSY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)O)NC(=O)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-(3-hidroxifenil)etanediamida generalmente implica la reacción de 3-hidroxiamina con cloroformato de etilo en condiciones controladas. La reacción se lleva a cabo en presencia de una base como la trietilamina para facilitar la formación del enlace amida deseado. La mezcla de reacción se purifica luego utilizando técnicas estándar como recristalización o cromatografía para obtener el compuesto puro .

Métodos de producción industrial: La producción industrial de N-(3-hidroxifenil)etanediamida puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones: N-(3-hidroxifenil)etanediamida sufre diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.

Reducción: El grupo amida se puede reducir para formar la amina correspondiente.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleófila para formar éteres o ésteres.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo se pueden utilizar en presencia de una base.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Aminas correspondientes.

Sustitución: Éteres o ésteres dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Química: N-(3-hidroxifenil)etanediamida se utiliza como bloque de construcción en la síntesis orgánica. Su estructura única permite la creación de moléculas complejas a través de diversas transformaciones químicas .

Biología: En la investigación biológica, este compuesto se estudia por su potencial como sonda bioquímica. Su capacidad para interactuar con enzimas o receptores específicos lo hace valioso para comprender las vías biológicas .

Medicina: Sus características estructurales se pueden modificar para crear derivados con propiedades farmacológicas mejoradas .

Industria: En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para diversas aplicaciones, incluida la síntesis de polímeros y recubrimientos .

Mecanismo De Acción

El mecanismo de acción de N-(3-hidroxifenil)etanediamida involucra su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con sitios activos de enzimas o receptores, influyendo en su actividad. Además, el grupo amida puede participar en diversas interacciones no covalentes, modulando aún más los efectos del compuesto .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

N-(3-Pyridinylmethyl)-N′-[3-(Trifluoromethyl)phenyl]ethanediamide

- Structure : Features a pyridinylmethyl group and a trifluoromethylphenyl substituent .

- Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the hydroxyl group in N-(3-hydroxyphenyl)ethanediamide. Pyridine vs. phenyl rings alter electronic properties and binding affinities.

- Applications: No specific biological data provided, but trifluoromethyl groups are common in pharmaceuticals for enhanced bioavailability.

3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with a 3-chloro substituent on the phenyl ring .

- Key Differences : The phthalimide core (vs. ethanediamide) and chloro substituent (vs. hydroxyl) make this compound more lipophilic.

- Applications : Used in polymer synthesis (e.g., polyimides), highlighting how core structure dictates industrial vs. biomedical utility.

Ethanediamide, N-(3-hydroxyphenyl)-N'-[3-(phenylmethoxy)phenyl]

Physicochemical Properties

- Solubility : The hydroxyl group in N-(3-hydroxyphenyl)ethanediamide likely improves aqueous solubility vs. chloro or trifluoromethyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.